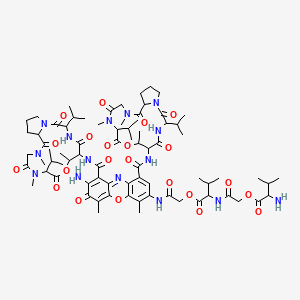
Actinomycin D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Actinomycin D2 is a DNA inhibitor.
科学的研究の応用
Anticancer Properties and Mechanisms
Actinomycin D (ActD) is primarily recognized for its anticancer properties. It is known for binding to both double-stranded and single-stranded DNA, enhancing DNA photosensitization. This interaction with DNA is a key factor in its application as an anticancer agent, as it interferes with RNA polymerase action, inhibiting gene transcription and leading to antitumor activity. ActD's ability to form stable complexes with DNA and induce apoptosis in cancer cells through various pathways, including the Fas- and mitochondria-mediated pathways, highlights its potential as a therapeutic agent for certain cancers, such as HepG2 cells (a human liver cancer cell line) (Chen et al., 2013), (Pan et al., 2001).
DNA Interaction and Photodynamic Therapy
Studies have shown that ActD's interaction with DNA can be harnessed for photodynamic therapy. This application involves using light to activate ActD, leading to the generation of reactive oxygen species and subsequent DNA damage in cancer cells. This novel approach offers a potential for targeted cancer therapy (Pan et al., 2001).
Molecular Modifications and Drug Development
Research on ActD has also focused on its molecular structure to develop more effective and less toxic derivatives. Modifications in its structure, such as methylation, have been explored to enhance its anticancer efficacy while reducing its cytotoxicity. These efforts are aimed at improving the therapeutic index of ActD and expanding its clinical applications (Yang et al., 2002), (Chen et al., 2013).
Mechanisms of Anticancer Activity
ActD's anticancer activity is also attributed to its interaction with specific DNA structures, such as the oncogenic c-Myc promoter G-quadruplex. This interaction leads to the repression of gene expression critical for cancer cell proliferation. Understanding these molecular interactions is key to developing targeted cancer therapies (Kang & Park, 2009).
Applications in Biochemistry and Molecular Biology
Beyond its clinical uses, ActD serves as a valuable tool in biochemistry and molecular biology. Its ability to bind to DNA and inhibit RNA synthesis makes it useful in studying transcription processes and DNA functionality. This broadens its applications beyond therapeutic uses to research and experimental settings (Koba & Konopa, 2005).
Novel Applications and Potential Therapies
Research continues to uncover novel applications of ActD. Its role in affecting the expression of heat shock proteins, which can influence cancer cell sensitivity to chemotherapy, is an emerging area of interest. Understanding these mechanisms can provide insights into overcoming drug resistance in cancer therapy (Ma et al., 2013).
特性
CAS番号 |
72751-56-5 |
|---|---|
製品名 |
Actinomycin D2 |
分子式 |
C76H109N15O22 |
分子量 |
1584.8 g/mol |
IUPAC名 |
[2-[[1-[2-[[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethoxy]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C76H109N15O22/c1-32(2)51(77)73(105)109-31-47(93)80-55(35(7)8)74(106)110-30-46(92)79-43-27-42(65(97)84-56-40(15)111-75(107)60(36(9)10)88(19)48(94)28-86(17)69(101)44-23-21-25-90(44)71(103)53(33(3)4)82-67(56)99)58-63(38(43)13)113-64-39(14)62(96)52(78)50(59(64)81-58)66(98)85-57-41(16)112-76(108)61(37(11)12)89(20)49(95)29-87(18)70(102)45-24-22-26-91(45)72(104)54(34(5)6)83-68(57)100/h27,32-37,40-41,44-45,51,53-57,60-61H,21-26,28-31,77-78H2,1-20H3,(H,79,92)(H,80,93)(H,82,99)(H,83,100)(H,84,97)(H,85,98) |
InChIキー |
SEGUUECEFSYLBO-YKTSFKFISA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N |
正規SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
actinomycin D-2 actinomycin D2 AMD-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



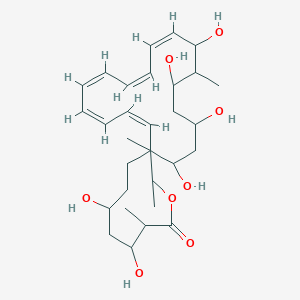
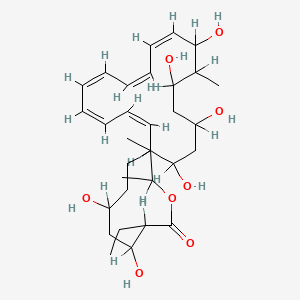
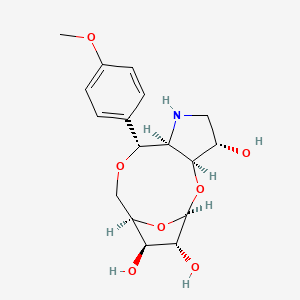
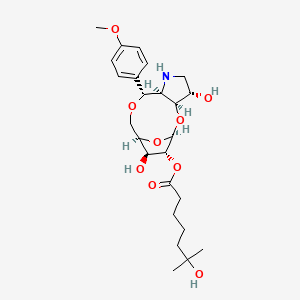
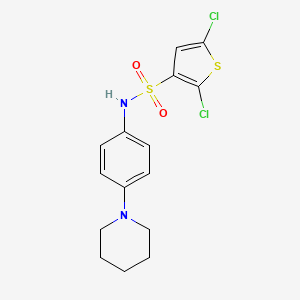
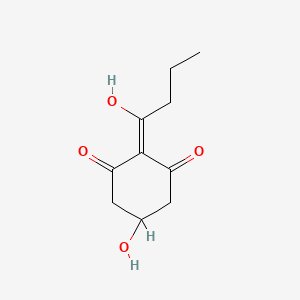
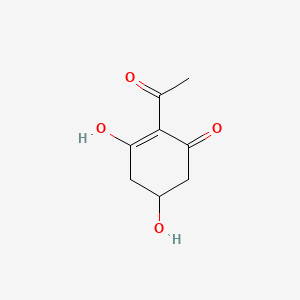
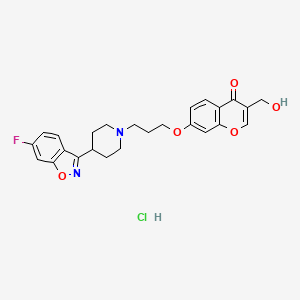
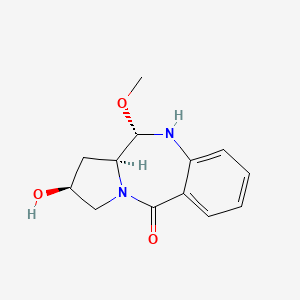
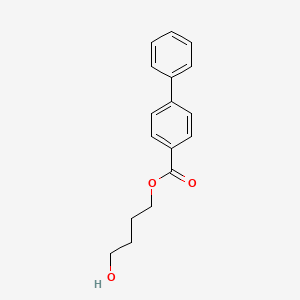


![[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride](/img/structure/B1664302.png)
![4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide](/img/structure/B1664303.png)